2-(3-Hydroxy-5-methylthiolan-3-yl)acetic acid
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Overview
Description
2-(3-Hydroxy-5-methylthiolan-3-yl)acetic acid is an organic compound with the molecular formula C7H12O3S It is characterized by the presence of a thiolane ring, a hydroxyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-5-methylthiolan-3-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of thiolane derivatives and acetic acid in the presence of catalysts to facilitate the formation of the desired product. The reaction conditions often include specific temperatures, solvents, and reaction times to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-5-methylthiolan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce esters or amides .
Scientific Research Applications
2-(3-Hydroxy-5-methylthiolan-3-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-5-methylthiolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and acetic acid groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The thiolane ring may also contribute to the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Hydroxy-5-methylthiolan-3-yl)acetic acid include:
2-(3-Hydroxy-5-methylthiolan-3-yl)propanoic acid: Differing by an additional methyl group on the acetic acid moiety.
2-(3-Hydroxy-5-methylthiolan-3-yl)butanoic acid: Featuring a longer carbon chain in the acetic acid moiety.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the thiolane ring and the positioning of the hydroxyl and acetic acid groups.
Biological Activity
2-(3-Hydroxy-5-methylthiolan-3-yl)acetic acid is a sulfur-containing compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
The chemical structure of this compound includes a thiolane ring, which is significant for its biological interactions. The presence of hydroxyl and carboxylic acid functional groups enhances its reactivity and potential for interaction with biological molecules.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
Numerous studies have documented the antimicrobial properties of this compound. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Bacillus subtilis | 18 | 16 |
The data suggest that the compound's effectiveness varies among different microorganisms, with Bacillus subtilis showing the highest sensitivity .
The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes and interference with metabolic pathways. It is hypothesized that the thiolane ring contributes to membrane permeability alterations, leading to cell lysis .
3. Antioxidant Properties
Research has indicated that this compound possesses antioxidant activity, which can be beneficial in mitigating oxidative stress in biological systems. This property is attributed to the presence of hydroxyl groups that can donate electrons and neutralize free radicals .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against clinical isolates of Staphylococcus aureus revealed a significant reduction in bacterial load when treated with the compound at concentrations above its MIC. The study concluded that this compound could serve as a potential alternative to conventional antibiotics in treating resistant strains .
Case Study 2: Antioxidant Activity
In a controlled experiment assessing oxidative stress markers in rat models, administration of this compound resulted in decreased levels of malondialdehyde (MDA), indicating reduced lipid peroxidation. The findings support its role as an effective antioxidant agent .
Properties
Molecular Formula |
C7H12O3S |
---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2-(3-hydroxy-5-methylthiolan-3-yl)acetic acid |
InChI |
InChI=1S/C7H12O3S/c1-5-2-7(10,4-11-5)3-6(8)9/h5,10H,2-4H2,1H3,(H,8,9) |
InChI Key |
YNBBWFIDKYPMBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CS1)(CC(=O)O)O |
Origin of Product |
United States |
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